Penicillin T

Descripción

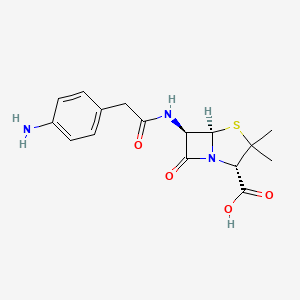

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H19N3O4S |

|---|---|

Peso molecular |

349.4 g/mol |

Nombre IUPAC |

(2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O4S/c1-16(2)12(15(22)23)19-13(21)11(14(19)24-16)18-10(20)7-8-3-5-9(17)6-4-8/h3-6,11-12,14H,7,17H2,1-2H3,(H,18,20)(H,22,23)/t11-,12+,14-/m1/s1 |

Clave InChI |

STWKKPXWUYGWTR-MBNYWOFBSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)N)C(=O)O)C |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=C(C=C3)N)C(=O)O)C |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)N)C(=O)O)C |

Origen del producto |

United States |

Foundational & Exploratory

The Enigma of Penicillin T: An Examination of an Undocumented Variant

A comprehensive search of scientific literature and historical records reveals no evidence of a designated "Penicillin T." While the family of penicillins includes well-documented variants such as Penicillin G, V, F, and K, the term "this compound" does not appear in established pharmacological or biochemical databases. This suggests that "this compound" may be a misnomer, a hypothetical compound, or a yet-to-be-discovered or disclosed molecule.

This technical guide, therefore, pivots to address the foundational principles of penicillin discovery and isolation, providing a framework that would be applicable should a novel variant like "this compound" emerge. The methodologies detailed below are based on the canonical processes used for other known penicillins and represent the state-of-the-art in antibiotic research and development.

The General Paradigm of Penicillin Discovery

The discovery of a new penicillin variant, hypothetically "this compound," would likely follow a multi-stage process, beginning with screening and ending with structural elucidation.

Figure 1: A generalized workflow for the discovery and isolation of a novel penicillin variant.

Experimental Protocols

1.1.1 Screening for Antimicrobial Activity

-

Objective: To identify microbial cultures producing substances with antibacterial properties.

-

Methodology:

-

Prepare agar (B569324) plates seeded with a target bacterium (e.g., Staphylococcus aureus).

-

Introduce plugs of various mold cultures (Penicillium species) onto the agar surface.

-

Incubate the plates at a suitable temperature (e.g., 37°C) for 24-48 hours.

-

Observe for zones of inhibition around the mold plugs, indicating antibacterial activity.

-

1.1.2 Submerged Culture Fermentation

-

Objective: To produce a sufficient quantity of the antimicrobial compound for isolation.

-

Methodology:

-

Inoculate a sterile liquid culture medium (e.g., Czapek-Dox broth) with the selected mold strain.

-

Incubate the culture in a shaker flask or bioreactor under controlled conditions (temperature, pH, aeration) for several days.

-

Monitor the production of the antimicrobial compound using a bioassay.

-

Isolation and Purification Cascade

The isolation of a specific penicillin from the fermentation broth is a critical step to obtaining a pure compound for structural analysis and further testing.

Figure 2: A detailed workflow for the isolation and purification of a hypothetical "this compound".

Experimental Protocols

2.1.1 Solvent Extraction

-

Objective: To separate the penicillin from the aqueous fermentation broth.

-

Methodology:

-

Adjust the pH of the filtered fermentation broth to acidic (e.g., pH 2.0-2.5) with an acid like phosphoric acid.

-

Extract the acidified broth with an immiscible organic solvent (e.g., amyl acetate (B1210297) or butyl acetate). The penicillin will move into the organic phase.

-

Separate the organic phase from the aqueous phase.

-

2.1.2 Column Chromatography

-

Objective: To separate the target penicillin from other related compounds.

-

Methodology:

-

Prepare a chromatography column with a suitable stationary phase (e.g., silica (B1680970) gel).

-

Load the concentrated extract onto the column.

-

Elute the column with a gradient of solvents to separate the different components.

-

Collect fractions and test each for the presence of the desired penicillin using a bioassay or High-Performance Liquid Chromatography (HPLC).

-

Quantitative Data Analysis

In the event of the discovery of "this compound," a systematic collection of quantitative data would be essential. The following table outlines the types of data that would be crucial for its characterization and comparison with known penicillins.

| Parameter | "this compound" (Hypothetical Data) | Penicillin G (Reference Data) | Penicillin V (Reference Data) |

| Source Organism | Penicillium sp. | P. chrysogenum | P. chrysogenum |

| Fermentation Yield (mg/L) | [Data Not Available] | 20-50 | 10-30 |

| Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) | [Data Not Available] | 0.015 | 0.03 |

| Acid Stability (t½ at pH 2.0, min) | [Data Not Available] | <1 | ~300 |

| Molecular Weight ( g/mol ) | [Data Not Available] | 334.39 | 350.39 |

Conclusion

While "this compound" remains undocumented in the current scientific landscape, the established methodologies for the discovery, isolation, and characterization of penicillins provide a clear roadmap for the investigation of any new potential variants. Future research in microbial natural products may yet uncover novel penicillin structures, and the protocols and frameworks outlined in this guide will be invaluable in their scientific exploration. The absence of data for "this compound" underscores the ongoing potential for discovery in the field of antibiotics.

The Penicillin Biosynthetic Pathway: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway of Penicillin, Focusing on Key Enzymes, Quantitative Analysis, and Experimental Methodologies.

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core biosynthetic pathway of penicillin, a class of β-lactam antibiotics of significant therapeutic importance. The initial investigation revealed no substantive evidence of a recognized variant designated "Penicillin T" in publicly available scientific literature. Therefore, this document focuses on the well-established and extensively studied biosynthetic route employed by fungi, primarily Penicillium chrysogenum, to produce the foundational penicillin nucleus.

This guide details the enzymatic steps, cellular compartmentalization, and key intermediates of the pathway. Furthermore, it presents quantitative data on fermentation yields and enzyme kinetics, alongside detailed experimental protocols for the principal enzymes and analytical procedures for pathway intermediates and products.

The Core Penicillin Biosynthetic Pathway

The biosynthesis of penicillin from its constituent amino acids is a three-step enzymatic process. This pathway is highly conserved among penicillin-producing filamentous fungi.[1][2]

The key enzymes involved in this pathway are:

-

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)

-

Isopenicillin N synthase (IPNS)

-

Acyl-CoA:isopenicillin N acyltransferase (IAT)

The entire process begins in the cytosol with the formation of the tripeptide intermediate, which is then converted to isopenicillin N. The final step, the exchange of the side chain, occurs within the peroxisome.[3]

Step 1: Tripeptide Formation by ACVS

The initial step in penicillin biosynthesis is the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), a non-ribosomal peptide synthetase (NRPS).[4][5] The product of this reaction is the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV).[4] This crucial step takes place in the cytoplasm of the fungal cell.

Step 2: Formation of the Bicyclic Ring by IPNS

The second step involves the oxidative cyclization of the linear LLD-ACV tripeptide to form the bicyclic structure characteristic of penicillins. This reaction is catalyzed by isopenicillin N synthase (IPNS), a non-heme iron-dependent oxygenase.[6] The product, isopenicillin N, contains the fused β-lactam and thiazolidine (B150603) rings and is the first intermediate in the pathway with antibiotic activity.[1] This reaction also occurs in the cytosol.

Step 3: Side-Chain Exchange by IAT

The final step in the biosynthesis of penicillins like penicillin G or V is the exchange of the L-α-aminoadipyl side chain of isopenicillin N for a hydrophobic side chain, such as phenylacetic acid or phenoxyacetic acid. This reaction is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT).[7][8] The side-chain precursor must first be activated to its coenzyme A thioester. This terminal step of the pathway is localized within the peroxisomes.[3]

Quantitative Data

Penicillin Fermentation Yields

The production of penicillin is highly dependent on the strain of P. chrysogenum and the fermentation conditions. The following table summarizes penicillin yields obtained under different culture conditions.

| P. chrysogenum Strain | Fermentation Medium Components | Fermentation Time (hours) | Penicillin Yield (g/L) | Reference |

| UAF R1 | Corn Steep Liquor (CSL) | 150-200 | 1.20 | [3] |

| UAF R2 | Corn Steep Liquor (CSL) | 200-250 | 1.20 | [3] |

| UAF R1 | Sugar Cane Bagasse (SCB) | 100-150 | 1.92 | [3] |

| UAF R2 | Sugar Cane Bagasse (SCB) | 150 | 1.92 | [3] |

| PCL501 (Wild Type) | Sugarcane Pulp | 168 (7 days) | 0.00865 | [1] |

| UVP1 (Mutant) | Sugarcane Pulp | 168 (7 days) | 0.01483 | [1] |

| UVP2 (Mutant) | Sugarcane Pulp | 168 (7 days) | 0.01497 | [1] |

Enzyme Kinetic Parameters

Obtaining precise and consistent kinetic data for the enzymes of the penicillin biosynthetic pathway is challenging due to the complexity and instability of the enzymes, particularly ACVS. The following table presents available kinetic data.

| Enzyme | Organism | Substrate | KM | Vmax | Reference |

| Isopenicillin N Synthase (IPNS) | Aspergillus nidulans | LLD-ACV | 196 ± 19 µM | - | [9] |

| Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | Penicillium chrysogenum | Isopenicillin N | - | - | [10] |

| Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | Penicillium chrysogenum | Phenylacetyl-CoA | - | - | [10] |

| Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | Penicillium chrysogenum | 6-Aminopenicillanic Acid (6-APA) | - | - | [10] |

Experimental Protocols

Assay for δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) Activity

Principle: The activity of ACVS is determined by measuring the incorporation of a radiolabeled amino acid precursor (e.g., [14C]-L-valine) into the tripeptide product, LLD-ACV. The radiolabeled product is then separated from the unreacted substrate and quantified.[11]

Materials:

-

Cell-free extract containing ACVS

-

ATP solution

-

MgCl2 solution

-

Dithiothreitol (DTT) solution

-

L-α-aminoadipic acid solution

-

L-cysteine solution

-

[14C]-L-valine (radiolabeled substrate)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Trichloroacetic acid (TCA) for reaction termination

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Apparatus for product separation (e.g., paper electrophoresis or HPLC)

Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, MgCl2, DTT, L-α-aminoadipic acid, and L-cysteine.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C).

-

Initiate the reaction by adding the cell-free extract containing ACVS and [14C]-L-valine.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of cold TCA.

-

Centrifuge to pellet the precipitated protein.

-

Separate the radiolabeled LLD-ACV in the supernatant from the unreacted [14C]-L-valine using a suitable method such as paper electrophoresis or HPLC.

-

Quantify the amount of radioactivity in the LLD-ACV fraction using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per amount of enzyme.

Assay for Isopenicillin N Synthase (IPNS) Activity

Principle: A continuous spectrophotometric assay can be used to monitor the formation of the penicillin nucleus, which exhibits an increase in absorbance at 235 nm.[12] Alternatively, a coupled enzyme assay can be employed where the isopenicillin N produced is hydrolyzed by a β-lactamase, and the resulting penicilloic acid is titrated.

Materials:

-

Purified or partially purified IPNS

-

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV) substrate solution

-

Ferrous sulfate (B86663) (FeSO4) solution

-

Ascorbate solution

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction buffer (e.g., HEPES, pH 7.0)

-

UV-transparent cuvettes

-

Spectrophotometer capable of measuring at 235 nm

Procedure:

-

Prepare a reaction mixture in a UV-transparent cuvette containing reaction buffer, TCEP, ascorbate, and ferrous sulfate.

-

Add the LLD-ACV substrate to the reaction mixture.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 235 nm.

-

Initiate the reaction by adding the IPNS enzyme solution and mix quickly.

-

Monitor the increase in absorbance at 235 nm over time.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the molar extinction coefficient for the formation of the penicillin nucleus.

Assay for Acyl-CoA:Isopenicillin N Acyltransferase (IAT) Activity

Principle: The activity of IAT can be determined by measuring the formation of a hydrophobic penicillin (e.g., penicillin G) from isopenicillin N and the corresponding acyl-CoA (e.g., phenylacetyl-CoA). The product can be quantified using a bioassay or by HPLC.[8]

Materials:

-

Purified or partially purified IAT

-

Isopenicillin N solution

-

Phenylacetyl-CoA solution

-

Dithiothreitol (DTT) solution

-

Reaction buffer (e.g., Tris-HCl, pH 7.8)

-

Methanol for reaction termination

-

HPLC system with a C18 column and UV detector

-

Mobile phase for HPLC (e.g., acetonitrile/water/formic acid mixture)

-

Penicillin G standard for HPLC calibration

Procedure:

-

Prepare a reaction mixture containing reaction buffer and DTT.

-

Add isopenicillin N and phenylacetyl-CoA to the reaction mixture.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C).

-

Initiate the reaction by adding the IAT enzyme solution.

-

Incubate for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding an equal volume of cold methanol.

-

Centrifuge to remove any precipitate.

-

Analyze the supernatant by HPLC to quantify the amount of penicillin G produced.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of penicillin from a fermentation broth using High-Performance Liquid Chromatography (HPLC).

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Growth Rate on the Synthesis of Penicillin by Penicillium chrysogenum in Batch and Chemostat Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Penicillin production by wild isolates of Penicillium chrysogenum in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACV synthetase - Wikipedia [en.wikipedia.org]

- 5. ACV synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]

- 7. Isopenicillin N N-acyltransferase - Wikipedia [en.wikipedia.org]

- 8. Molecular characterization of the acyl-coenzyme A:isopenicillin N acyltransferase gene (penDE) from Penicillium chrysogenum and Aspergillus nidulans and activity of recombinant enzyme in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectroscopic studies reveal details of substrate-induced conformational changes distant from the active site in isopenicillin N synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The isopenicillin-N acyltransferase of Penicillium chrysogenum has isopenicillin-N amidohydrolase, 6-aminopenicillanic acid acyltransferase and penicillin amidase activities, all of which are encoded by the single penDE gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d.docksci.com [d.docksci.com]

- 12. researchgate.net [researchgate.net]

The Elucidation of Penicillin T: A Technical Guide to its Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Penicillin T, also known as p-aminobenzylpenicillin. While historical context of its initial synthesis is provided, this document focuses on modern analytical techniques essential for the comprehensive structural verification and characterization of this aminopenicillin.

Introduction to this compound

This compound, chemically designated as (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a member of the aminopenicillin subgroup of the broader penicillin family of antibiotics.[1][2][3] Its core structure is the characteristic penam (B1241934) nucleus, a fused β-lactam and thiazolidine (B150603) ring system, with a side chain derived from p-aminophenylacetic acid.[4] The presence of the amino group on the phenyl ring classifies it as an aminopenicillin, a class of semi-synthetic penicillins developed to have a broader spectrum of activity than naturally occurring penicillins. While not as commercially prominent as ampicillin (B1664943) or amoxicillin, the study of this compound provides valuable insights into the structure-activity relationships of this important class of antibiotics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is fundamental for its identification and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉N₃O₄S | PubChem |

| Molecular Weight | 349.4 g/mol | PubChem |

| IUPAC Name | (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | PubChem |

Historical Synthesis and Characterization

The initial preparation and isolation of crystalline p-aminobenzylpenicillin were described by Tosoni, Glass, and Goldsmith in 1958.[5] While the detailed experimental protocols from this publication are not widely available in digital archives, the synthesis would have likely followed the general principles of semi-synthetic penicillin production established at the time. This typically involves the acylation of 6-aminopenicillanic acid (6-APA) with a suitable derivative of p-aminophenylacetic acid.

A plausible workflow for this historical synthesis and purification is outlined in the diagram below.

Caption: A plausible workflow for the historical synthesis and purification of this compound.

The characterization in that era would have relied on classical methods such as melting point determination, elemental analysis, and bioassays to establish its purity and antimicrobial activity.

Modern Structural Elucidation Methodologies

Today, the definitive structural elucidation of this compound would employ a suite of modern spectroscopic and chromatographic techniques. The following sections detail the experimental protocols for these methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of penicillins and for separating them from related impurities and degradation products.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol (B129727) or acetonitrile. The pH of the aqueous phase is a critical parameter for achieving good peak shape and resolution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the penicillin nucleus and the aromatic side chain absorb, commonly around 220-240 nm.

-

Sample Preparation: A solution of this compound is prepared in the mobile phase or a compatible solvent at a known concentration.

-

Analysis: The retention time of the main peak is compared to a reference standard of this compound. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides precise molecular weight information and, through tandem MS (MS/MS), valuable structural details from fragmentation patterns.

Experimental Protocol:

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled to an HPLC system (LC-MS).

-

Ionization Mode: ESI can be run in either positive or negative ion mode. For penicillins, positive ion mode is common, detecting the protonated molecule [M+H]⁺.

-

Analysis:

-

Full Scan MS: The instrument scans a range of mass-to-charge ratios (m/z) to detect the parent ion of this compound (expected [M+H]⁺ at m/z 350.1).

-

Tandem MS (MS/MS): The parent ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the penicillin structure. Expected fragmentation patterns for aminopenicillins include cleavage of the β-lactam ring and loss of the side chain.

-

-

Data Interpretation: The accurate mass measurement confirms the elemental composition, and the fragmentation pattern helps to verify the connectivity of the molecule, including the structure of the side chain.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 350.1174 | Protonated parent molecule |

| Fragment 1 | 160.0432 | Thiazolidine ring fragment |

| Fragment 2 | 134.0817 | p-aminophenylacetyl side chain fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY) and between protons and carbons (HSQC for direct attachment, HMBC for longer-range coupling), allowing for the unambiguous assignment of all signals and confirmation of the overall structure.

-

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 | ~5.5 | Doublet |

| H-6 | ~5.4 | Doublet of doublets |

| H-2 | ~4.2 | Singlet |

| C(CH₃)₂ | 1.5 - 1.7 | Two singlets |

| CH₂ (side chain) | ~3.6 | Singlet |

| Aromatic protons | 6.7 - 7.2 | Two doublets |

Note: Predicted values are based on data for similar aminopenicillins and may vary depending on the solvent and pH.

Integrated Workflow for Structural Elucidation

A modern approach to the structural elucidation of this compound would follow an integrated workflow, utilizing these techniques in a complementary fashion.

Caption: An integrated workflow for the modern structural elucidation of this compound.

Conclusion

The elucidation of the chemical structure of this compound is a process that builds upon historical methods of synthesis and characterization with the power and precision of modern analytical techniques. While foundational knowledge of this molecule was established decades ago, a comprehensive understanding for regulatory and research purposes today relies on the integrated application of HPLC, mass spectrometry, and NMR spectroscopy. The protocols and data presented in this guide provide a framework for the robust and unambiguous structural confirmation of this compound, ensuring its identity, purity, and quality for any research or development application.

References

- 1. NIH 3D [3d.nih.gov]

- 2. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ampicillin | C16H19N3O4S | CID 6249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. Crystalline p-aminobenzylpenicillin: preparation and some properties - PMC [pmc.ncbi.nlm.nih.gov]

Penicillin T: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin T, also known by its chemical name (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a member of the extensive penicillin family of β-lactam antibiotics.[1] While specific research on this compound is limited in publicly available literature, its structural classification as a penicillin provides a strong foundation for understanding its mechanism of action. This guide will provide an in-depth exploration of the core mechanism of action of penicillins, which is broadly applicable to this compound. The principles discussed are fundamental to the antibacterial activity of this class of drugs.

Penicillins were first discovered by Alexander Fleming in 1928 and have since revolutionized medicine by providing effective treatment for many bacterial infections.[2][3][4][5][6] They are a group of antibiotics obtained from Penicillium molds.[2] The key structural feature of all penicillins is the β-lactam ring, which is essential for their antibacterial activity.[2][7]

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action for all penicillin antibiotics, including presumably this compound, is the disruption of bacterial cell wall synthesis.[8][9][10][11][12] This action is bactericidal, meaning it directly leads to the death of the bacterial cells.[10]

The Target: Peptidoglycan and Penicillin-Binding Proteins (PBPs)

Bacterial cell walls are crucial for maintaining the structural integrity of the bacterium, protecting it from osmotic stress.[8][10] A key component of the bacterial cell wall is peptidoglycan, a polymer consisting of sugars and amino acids that forms a mesh-like layer.[8][10] The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs), which include DD-transpeptidases.[8][9][13]

Molecular Interaction

The β-lactam ring of penicillin is a structural mimic of the D-alanyl-D-alanine moiety of the peptidoglycan substrate of PBPs.[14] This structural similarity allows penicillin to bind to the active site of the PBP. The strained β-lactam ring then opens and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. This irreversible inhibition of the PBP prevents the formation of the essential peptidoglycan cross-links.[7]

Consequence for the Bacterium

The inhibition of peptidoglycan synthesis leads to a weakened cell wall. As the bacterium continues to grow and divide, the compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and death.[8][10] This mechanism of action is highly selective for bacteria, as mammalian cells do not have cell walls.[8][13]

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of action of penicillin.

Caption: Mechanism of penicillin action leading to bacterial cell lysis.

Experimental Protocols

To investigate the mechanism of action of a penicillin antibiotic like this compound, several key experiments are typically performed.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Methodology:

-

A series of twofold dilutions of this compound are prepared in a liquid growth medium.

-

Each dilution is inoculated with a standardized number of bacteria.

-

The cultures are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

Penicillin-Binding Protein (PBP) Binding Assay

Objective: To assess the affinity of this compound for bacterial PBPs.

Methodology:

-

Bacterial cell membranes containing PBPs are prepared.

-

The membranes are incubated with a radiolabeled or fluorescently tagged penicillin (e.g., Bocillin FL, a fluorescent penicillin).

-

A competition assay is performed where the membranes are pre-incubated with varying concentrations of unlabeled this compound before the addition of the labeled penicillin.

-

The amount of bound labeled penicillin is quantified (e.g., by SDS-PAGE and fluorography or fluorescence detection). A decrease in the signal from the labeled penicillin indicates that this compound is competing for binding to the PBPs.

Bacterial Lysis Assay

Objective: To directly observe the bactericidal effect of this compound.

Methodology:

-

A mid-logarithmic phase bacterial culture is treated with this compound at a concentration above its MIC.

-

The optical density (OD) of the culture is monitored over time using a spectrophotometer. A decrease in OD indicates cell lysis.

-

Alternatively, bacterial viability can be assessed at different time points by plating serial dilutions of the culture onto agar (B569324) plates and counting the resulting colony-forming units (CFUs).

Experimental Workflow

The following diagram outlines a typical workflow for characterizing the antibacterial mechanism of a new penicillin derivative.

Caption: Experimental workflow for characterizing a penicillin antibiotic.

Quantitative Data Summary

Due to the limited specific data available for this compound, the following table presents representative quantitative data for well-characterized penicillins to provide a comparative context.

| Penicillin Derivative | Target Organism | MIC (µg/mL) | PBP Target(s) | Reference |

| Penicillin G | Streptococcus pyogenes | 0.004 - 0.015 | PBP1a/b, 2x, 2b, 3 | [General Microbiology Textbooks] |

| Amoxicillin | Escherichia coli (susceptible) | 2 - 8 | PBP1a/b, 2, 3 | [Clinical Laboratory Standards Institute] |

| Methicillin | Staphylococcus aureus (susceptible) | 0.5 - 2 | PBP1, 2, 3 | [Antimicrobial Agents and Chemotherapy Journals] |

| Piperacillin | Pseudomonas aeruginosa | 1 - 16 | PBP3, 1a/b | [Journal of Antimicrobial Chemotherapy] |

Note: The values presented are illustrative and can vary depending on the specific bacterial strain and testing conditions.

Bacterial Resistance to Penicillins

The emergence of bacterial resistance is a significant challenge in the clinical use of penicillins.[2] There are three primary mechanisms of resistance:

-

Enzymatic Degradation: The production of β-lactamase enzymes (penicillinases) that hydrolyze the β-lactam ring, inactivating the antibiotic.[2]

-

Alteration of the Target: Modifications in the structure of PBPs reduce the binding affinity of penicillins.[2]

-

Reduced Permeability: Changes in the bacterial cell membrane, particularly in Gram-negative bacteria, can prevent the penicillin from reaching its PBP targets.[2]

Conclusion

While specific experimental data on "this compound" is not widely available, its chemical structure firmly places it within the penicillin class of antibiotics. Therefore, its mechanism of action is understood to be the inhibition of bacterial cell wall synthesis through the irreversible acylation of penicillin-binding proteins. This leads to a compromised cell wall and subsequent bacterial lysis. The methodologies and principles outlined in this guide provide a robust framework for the experimental validation and detailed characterization of the antibacterial properties of this compound and other novel penicillin derivatives. Further research would be necessary to determine its specific antibacterial spectrum, potency, and susceptibility to known resistance mechanisms.

References

- 1. This compound | C16H19N3O4S | CID 443392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. Discovery of penicillin - Wikipedia [en.wikipedia.org]

- 4. The real story behind penicillin | PBS News [pbs.org]

- 5. Penicillin: 83 Years Ago Today | Columbia University Mailman School of Public Health [publichealth.columbia.edu]

- 6. acs.org [acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. news-medical.net [news-medical.net]

- 9. urology-textbook.com [urology-textbook.com]

- 10. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]

- 11. Penicillin | healthdirect [healthdirect.gov.au]

- 12. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

Unable to Proceed: "Penicillin T" is Not a Recognized Antimicrobial Agent

Initial investigations into scientific and medical literature have found no substance identified as "Penicillin T." This term does not correspond to any known natural, semi-synthetic, or novel penicillin derivative. As a result, the creation of an in-depth technical guide on its antimicrobial spectrum, as requested, cannot be fulfilled.

The field of penicillin antibiotics is extensive, encompassing natural penicillins like Penicillin G and V, as well as numerous semi-synthetic derivatives developed to broaden their spectrum of activity or overcome resistance.[1][2] These are often categorized into groups such as aminopenicillins, anti-staphylococcal penicillins, and extended-spectrum penicillins.[3][4] Furthermore, ongoing research focuses on synthesizing novel penicillin analogues to combat multi-drug resistant pathogens.[5][6]

Given the absence of "this compound" in the existing scientific record, it is not possible to provide the requested quantitative data, experimental protocols, or signaling pathway diagrams. Proceeding would require the fabrication of data, which would be scientifically unsound.

To receive a technical guide that meets the specified requirements, please provide the name of a recognized penicillin or a specific novel penicillin derivative that has been documented in scientific literature. Upon receiving a valid subject, a comprehensive guide will be developed, adhering to all core requirements for data presentation, experimental protocols, and visualizations.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. med4vl.wixsite.com [med4vl.wixsite.com]

- 4. Types of penicillins and their uses, common brand names, and safety information [singlecare.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Novel Penicillin Analogues as Potential Antimicrobial Agents; Design, Synthesis and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

"Penicillin T" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillin T, also known as (p-Aminobenzyl)penicillin, is a derivative of the foundational penicillin structure. While historically identified, comprehensive and recent research detailing its specific biological activities, intricate mechanisms, and clinical efficacy is limited in contemporary scientific literature. This guide provides a summary of the known molecular properties of this compound and contextualizes its probable mechanism of action within the broader, well-established framework of the penicillin class of β-lactam antibiotics. The information herein is synthesized from available chemical data and the general principles of penicillin pharmacology, intended to serve as a foundational reference in the absence of specific in-depth studies on this particular analogue.

Molecular Profile of this compound

This compound is chemically designated as (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. Its fundamental molecular characteristics are summarized below.

| Property | Data |

| Molecular Formula | C₁₆H₁₉N₃O₄S |

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| Synonyms | (p-Aminobenzyl)penicillin |

General Mechanism of Action: The β-Lactam Core

The antibacterial activity of the penicillin family is conferred by the strained four-membered β-lactam ring. This electrophilic core is crucial for the inhibition of bacterial cell wall synthesis. The generally accepted mechanism of action for penicillins, which is presumed for this compound, is detailed below.

Inhibition of Peptidoglycan Synthesis

Penicillins act by acylating the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protection against osmotic lysis.

The key steps in this process are:

-

Target Recognition : Penicillins mimic the D-alanyl-D-alanine moiety of the peptidoglycan precursor.

-

Acylation of PBPs : The strained β-lactam ring opens and forms a covalent bond with a serine residue in the active site of the PBP, rendering the enzyme inactive.

-

Inhibition of Transpeptidation : The inactivation of PBPs prevents the cross-linking of peptidoglycan chains.

-

Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Experimental Protocols

Due to the limited availability of recent and detailed experimental studies specifically on this compound, this section outlines generalized protocols commonly used in the evaluation of penicillin-class antibiotics. These methodologies would be applicable for future research on this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum : A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution of this compound : A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation : Each well is inoculated with the bacterial suspension.

-

Incubation : The plate is incubated at 37°C for 18-24 hours.

-

Reading Results : The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

An In-Depth Technical Guide to the Physical and Chemical Properties of Penicillin T

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin T, also known as (p-Aminobenzyl)penicillin, is a member of the penicillin family of antibiotics. Like other penicillins, its core structure features a β-lactam ring fused to a thiazolidine (B150603) ring. The variable acyl side chain, in this case, a p-aminobenzyl group, dictates its specific antibacterial activity and pharmacological properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its preparation, and an analysis of its biological activity based on available scientific literature.

Chemical and Physical Properties

The following tables summarize the known physical and chemical properties of this compound. While experimental data for some properties are limited, computed values from reliable databases are included to provide a comprehensive profile.

General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | PubChem |

| Synonyms | (p-Aminobenzyl)penicillin, this compound | PubChem |

| Molecular Formula | C₁₆H₁₉N₃O₄S | PubChem |

| Molecular Weight | 349.4 g/mol | PubChem |

| CAS Number | 525-91-7 | PubChem |

| Appearance | Crystalline solid | (Tosoni et al., 1958) |

| pKa (estimated) | Acidic pKa: ~2.7 (carboxyl group), Basic pKa: ~4.3 (amino group) | PubChem |

Physical Properties

| Property | Value | Source |

| Melting Point | Decomposes at 208°C | PubChem (for Ampicillin, a close analog) |

| Solubility | Specific experimental solubility data for this compound is not readily available. By analogy to other aminopenicillins, it is expected to be sparingly soluble in water and soluble in dilute acid and alkali. | General Penicillin Properties |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Experimental Protocols

Preparation of Crystalline p-Aminobenzylpenicillin (this compound)

This protocol is based on the method described by Tosoni, Glass, and Goldsmith in their 1958 publication, "Crystalline p-aminobenzylpenicillin: preparation and some properties."

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

p-Aminophenylacetyl chloride hydrochloride

-

Sodium bicarbonate

-

Hydrochloric acid

-

Ether

-

Phosphate buffer (pH 7.0)

Procedure:

-

A solution of 6-aminopenicillanic acid in aqueous acetone is prepared and cooled in an ice bath.

-

A solution of sodium bicarbonate is added to the 6-APA solution.

-

p-Aminophenylacetyl chloride hydrochloride is added portion-wise to the stirred solution while maintaining the temperature at 0-5°C. The pH is kept between 6.5 and 7.5 by the addition of a sodium bicarbonate solution.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The acetone is removed under reduced pressure.

-

The aqueous solution is extracted with ether to remove any unreacted starting materials.

-

The aqueous phase is then cooled and acidified to pH 2.0 with hydrochloric acid.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as aqueous acetone.

Experimental Workflow for this compound Synthesis

In Vitro Antibacterial Profile of Penicillin T (T-1220): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antibacterial activity of the semisynthetic penicillin derivative known as T-1220, also identified as Piperacillin. The document synthesizes available data on its efficacy against a range of bacterial pathogens, details the experimental methodologies for its evaluation, and illustrates the fundamental mechanism of action shared by penicillin antibiotics.

Quantitative Antibacterial Activity

The in vitro efficacy of T-1220 has been quantified using standard metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC). The following tables summarize the comparative activity of T-1220 against various Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of T-1220 Against Gram-Negative Bacteria [1]

| Bacterial Species | Number of Strains | T-1220 MIC (µg/mL) | Carbenicillin MIC (µg/mL) | Ampicillin MIC (µg/mL) |

| Escherichia coli | 10 | 3.13 | 3.13 | 3.13 |

| Klebsiella pneumoniae | 10 | 6.25 | >100 | >100 |

| Proteus mirabilis | 10 | 0.78 | 0.78 | 3.13 |

| Proteus vulgaris | 10 | 0.78 | 3.13 | 12.5 |

| Proteus morganii | 10 | 0.78 | 100 | 100 |

| Proteus rettgeri | 10 | 1.56 | >100 | >100 |

| Serratia marcescens | 10 | 12.5 | >100 | >100 |

| Pseudomonas aeruginosa | 10 | 6.25 | 50 | >100 |

Table 2: In Vitro Antibacterial Activity of T-1220 Against Gram-Positive Bacteria [1]

| Bacterial Species | Number of Strains | T-1220 MIC (µg/mL) | Carbenicillin MIC (µg/mL) | Ampicillin MIC (µg/mL) |

| Staphylococcus aureus | 10 | 3.13 | 1.56 | 0.2 |

| Streptococcus pyogenes | 10 | 0.05 | 0.025 | 0.025 |

| Streptococcus pneumoniae | 10 | 0.05 | 0.025 | 0.025 |

Table 3: Comparative Activity of T-1220 (Piperacillin) and Other Beta-Lactams [2]

| Organism (No. of Strains) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa (79) | Piperacillin | 4 | 16 |

| Ticarcillin | 32 | 128 | |

| Carbenicillin | 64 | 256 | |

| Klebsiella pneumoniae (54) | Piperacillin | 8 | 32 |

| Cefamandole (B1668816) | 4 | 16 | |

| Cephalothin | 8 | 16 | |

| Enterobacteriaceae (208) | Piperacillin | 1 | 32 |

| Ampicillin | 4 | >128 | |

| Cefamandole | 1 | 32 | |

| Cephalothin | 4 | 32 | |

| Staphylococcus aureus (25) | Piperacillin | 2 | 4 |

| Ticarcillin | 1 | 128 | |

| Carbenicillin | 1 | 128 | |

| Ampicillin | 0.25 | 0.5 | |

| Cephalothin | 0.25 | 0.5 | |

| Cefamandole | 0.5 | 1 | |

| Cefoxitin (B1668866) | 2 | 4 |

Experimental Protocols

The data presented above were primarily derived from studies employing the agar (B569324) dilution method, a standard technique for determining the MIC of an antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

The experimental workflow for determining the MIC values is outlined below.

Detailed Steps:

-

Preparation of Antibiotic Plates : A stock solution of T-1220 is prepared and serially diluted in molten Mueller-Hinton agar to achieve a range of final concentrations. These agar-antibiotic mixtures are then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation : The bacterial strains to be tested are cultured overnight in a suitable broth medium. The concentration of the bacterial suspension is then standardized, typically to a concentration of 10⁶ colony-forming units (CFU) per milliliter.

-

Inoculation : A standardized volume of the bacterial suspension is then applied to the surface of each antibiotic-containing agar plate.

-

Incubation : The inoculated plates are incubated under appropriate atmospheric conditions, usually at 37°C, for 18 to 24 hours.

-

MIC Determination : Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other penicillin antibiotics, T-1220 exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium, protecting it from osmotic lysis.

The key target of penicillin-class antibiotics are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final step of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, forming a mesh-like layer that provides structural strength.

The inhibitory process unfolds as follows:

-

Binding to PBPs : The β-lactam ring of the penicillin molecule binds to the active site of the PBPs.

-

Inactivation of PBPs : This binding is often covalent and results in the inactivation of the PBP enzyme.

-

Inhibition of Peptidoglycan Synthesis : With the PBPs inactivated, the cross-linking of the peptidoglycan chains is inhibited.

-

Cell Wall Weakening : The lack of proper cross-linking weakens the structural integrity of the bacterial cell wall.

-

Cell Lysis : The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and ultimately, bacterial death.

References

- 1. In Vitro and In Vivo Antibacterial Activity of T-1220, a New Semisynthetic Penicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperacillin (T-1220), a new semisynthetic penicillin: in vitro antimicrobial activity comparison with carbenicillin, ticarcillin, ampicillin, cephalothin, cefamandole and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

Penicillin T: An Obscure Molecule with Undetermined Therapeutic Potential

While the chemical entity known as Penicillin T is documented in chemical databases and referenced in select patents, a thorough review of scientific literature reveals a significant absence of research into its potential therapeutic applications. This lack of substantive data precludes the creation of an in-depth technical guide on its clinical use.

This compound, chemically identified as (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, exists as a recognized compound within chemical registries.[1] Its molecular structure is defined, and it is categorized as a penicillin.

Historical patent literature from the 1970s provides isolated mentions of this compound. A German patent from 1972 describes a process for the preparation of penicillin and penicillin sulfide (B99878) esters, including a "Penicillin-T-sulfoxid".[2] Another patent from 1978, focusing on the preparation of 6-aminopenicillanic acid derivatives, lists "p-aminobenzyl (this compound)" as an illustrative example of an aryl(lower)alkyl penicillin.[3] These references confirm its synthesis in laboratory settings but offer no insight into its biological activity or potential as a therapeutic agent.

A singular presentation on the medicinal chemistry of penicillins makes a brief, passing reference to "this compound." The context of this mention suggests that the hydrophilic groups on its side chain have minimal impact on its activity against Gram-positive bacteria.[4] However, this statement is not substantiated with any experimental data or further elaboration within the available resources.

Despite these fleeting appearances in chemical and patent literature, there is a conspicuous lack of published research dedicated to the evaluation of this compound's antibacterial efficacy, spectrum of activity, mechanism of action, or pharmacokinetic and pharmacodynamic properties. No clinical trials or even preclinical in vitro or in vivo studies appear to have been conducted and reported in peer-reviewed journals.

This scarcity of information makes it impossible to fulfill the request for a detailed technical guide or whitepaper. Key components of such a document, including quantitative data for comparison, detailed experimental protocols, and signaling pathways, are simply not available in the public domain.

This compound remains a molecule of theoretical interest rather than a compound with a demonstrable therapeutic profile. While its synthesis has been documented, the scientific community has not, to date, published any significant research exploring its potential as an antibiotic or for any other therapeutic application. Therefore, any discussion of its clinical utility would be purely speculative and without the necessary scientific foundation. Further research would be required to ascertain any potential role for this compound in medicine.

References

- 1. This compound | C16H19N3O4S | CID 443392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE2233520A1 - Process for the preparation of penicillin and penicillin sulphide esters - Google Patents [patents.google.com]

- 3. US4072676A - Process for preparation of 6-aminopenicillanic acid derivatives - Google Patents [patents.google.com]

- 4. ANTIBIOTICS[PENICILLINS] MEDICINAL CHEMISTRY BY RAVISANKAR | PPT [slideshare.net]

Navigating the Gauntlet of Resistance: A Technical Guide to Penicillins and Beta-Lactamase Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The enduring battle against bacterial infections is largely defined by the interplay between β-lactam antibiotics and bacterial resistance mechanisms. While the term "Penicillin T" exists within chemical databases, a lack of published biological data necessitates a broader examination of the penicillin class and its primary adversary: the β-lactamase enzyme. This guide provides an in-depth technical overview of the mechanisms of action and resistance, presents comparative efficacy data for representative penicillins, details essential experimental protocols for evaluating these interactions, and visualizes the core concepts through structured diagrams. The focus is to equip researchers with the foundational knowledge and methodologies required to navigate the complexities of penicillin development and the omnipresent challenge of β-lactamase-mediated resistance.

Introduction: The Enigma of "this compound" and the Broader Context

A search of chemical databases reveals a compound designated as "this compound," with the IUPAC name (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1] Its structure is cataloged, but to date, there is a conspicuous absence of published literature detailing its antimicrobial efficacy, spectrum of activity, or, critically, its susceptibility to β-lactamase enzymes.

Given this void, we will pivot to the well-documented principles of the broader penicillin class. Penicillins, the first true antibiotics discovered, are a group of β-lactam antibiotics that have been a cornerstone of medicine since their introduction.[2][3][4][5][6] Their efficacy is intrinsically linked to the integrity of their defining feature: the β-lactam ring.[2][7] However, the widespread use of these agents has driven the evolution and dissemination of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze this critical ring structure, rendering the antibiotic inactive.[8][9][10] Understanding this dynamic is paramount for the development of new and effective antibacterial therapies.

Mechanism of Action and Resistance

Penicillin's Mode of Action: Targeting the Bacterial Cell Wall

Penicillins exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[11][12] They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for cross-linking the peptidoglycan strands.[8][13] By mimicking the D-Ala-D-Ala substrate of the PBP, the strained β-lactam ring acylates a serine residue in the enzyme's active site, leading to an unstable cell wall and, ultimately, cell lysis.[8]

Caption: Mechanism of Penicillin Action.

Beta-Lactamase: The Primary Resistance Mechanism

The most prevalent mechanism of resistance to penicillins is the enzymatic degradation of the antibiotic by β-lactamases.[9][10] These enzymes hydrolyze the amide bond in the four-membered β-lactam ring, producing an inactive, linearized compound.[9] The proliferation of β-lactamase-producing bacteria poses a significant clinical challenge, rendering many natural and early semi-synthetic penicillins ineffective.[8]

Caption: β-Lactamase Inactivation of Penicillin.

Quantitative Efficacy Data

The effectiveness of a penicillin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The tables below summarize representative MIC data for different penicillins against β-lactamase negative (-) and positive (+) strains of Staphylococcus aureus and Escherichia coli.

Table 1: MIC (µg/mL) against Staphylococcus aureus

| Antibiotic | β-Lactamase (-) Strain (e.g., ATCC 25923) | β-Lactamase (+) Strain (e.g., ATCC 29213) |

| Penicillin G | ≤0.06 | >16 |

| Methicillin (Resistant Penicillin) | 0.5 | 2 |

| Piperacillin | ≤0.25 | >64 |

| Piperacillin/Tazobactam | ≤0.25 | ≤1 |

Table 2: MIC (µg/mL) against Escherichia coli

| Antibiotic | β-Lactamase (-) Strain (e.g., ATCC 25922) | β-Lactamase (+) Strain (e.g., TEM-1 producing) |

| Penicillin G | >32 | >32 |

| Ampicillin | 4 | >128 |

| Piperacillin | 2 | 32 |

| Piperacillin/Tazobactam | 2 | 4 |

Note: Data are representative and may vary between specific strains and testing conditions.

Detailed Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the MIC of a penicillin, adapted from CLSI guidelines.

1. Preparation of Inoculum: a. Select 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate. b. Transfer colonies to a tube of sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the test penicillin in an appropriate solvent. b. Perform a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Typical concentration ranges might be 0.06 to 128 µg/mL. c. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is typically 100 µL. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results: a. Following incubation, examine the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Protocol: Nitrocefin (B1678963) Assay for β-Lactamase Activity

This is a rapid colorimetric assay to detect the presence of β-lactamase activity.

1. Reagents and Materials: a. Nitrocefin: A chromogenic cephalosporin (B10832234) substrate. Prepare a stock solution (e.g., 1 mg/mL in DMSO) and a working solution (e.g., 100 µg/mL in phosphate (B84403) buffer, pH 7.0). b. Test bacterium (either as a crude cell lysate or colonies from a plate). c. Positive control (known β-lactamase producing strain) and negative control (non-producing strain).

2. Assay Procedure (Slide Method): a. Place a drop of the nitrocefin working solution onto a microscope slide. b. Using a sterile loop, smear a visible amount of the test bacterial colony into the drop. c. Observe for a color change.

3. Interpretation of Results: a. A rapid change in color from yellow to red/pink indicates the hydrolysis of nitrocefin by β-lactamase, confirming enzyme activity. b. The absence of a color change within 5-10 minutes indicates a negative result.

Visualization of Key Workflows

A logical workflow is essential when evaluating a novel penicillin-like compound for its potential to overcome β-lactamase resistance.

Caption: Workflow for Evaluating β-Lactamase Susceptibility.

Conclusion

While the specific profile of "this compound" remains uncharacterized, the principles governing the interaction between penicillins and β-lactamases are well-established. Resistance mediated by these enzymes continues to be a primary driver of antibiotic failure. The path forward in antibacterial drug development requires a multi-faceted approach: the design of novel β-lactam molecules that are inherently stable to enzymatic hydrolysis, the development of more potent β-lactamase inhibitors, and the rigorous application of standardized evaluation protocols. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to overcoming bacterial resistance and revitalizing the therapeutic potential of the penicillin scaffold.

References

- 1. This compound | C16H19N3O4S | CID 443392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. History of penicillin - Wikipedia [en.wikipedia.org]

- 6. The real story behind penicillin | PBS News [pbs.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 10. medcraveonline.com [medcraveonline.com]

- 11. Penicillin: Function, history, and resistance [medicalnewstoday.com]

- 12. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]

- 13. One ring to rule them all: Current trends in combating bacterial resistance to the β‐lactams - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Comparative Analysis of the Antibacterial Spectra of Penicillin T (Piperacillin) and Penicillin G

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the antibacterial spectra of Penicillin T, also known as Piperacillin (formerly T-1220), and the foundational antibiotic, Penicillin G. This document collates quantitative data, details experimental methodologies, and visualizes key pathways to offer a clear and concise resource for the scientific community.

Executive Summary

Penicillin G, a narrow-spectrum antibiotic, has long been a cornerstone in treating infections caused by Gram-positive bacteria. However, the evolution of antibiotic resistance and the need for broader coverage has led to the development of extended-spectrum penicillins like this compound (Piperacillin). This guide elucidates the significant differences in their antibacterial activity, highlighting Piperacillin's potent efficacy against a wide range of Gram-negative pathogens, a key deficiency of Penicillin G.

Introduction

Penicillin G, one of the first discovered antibiotics, exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[1] Its activity is primarily directed against Gram-positive organisms.[2][3] The emergence of penicillinases and the challenge of treating infections caused by Gram-negative bacteria necessitated the development of semi-synthetic penicillins with enhanced properties. This compound, or Piperacillin, is a ureidopenicillin, an extended-spectrum β-lactam antibiotic designed to provide robust activity against a broader range of bacteria, most notably Pseudomonas aeruginosa and other challenging Gram-negative bacilli.[4][5]

Chemical Structures

The fundamental difference in the antibacterial spectra of Penicillin G and this compound (Piperacillin) stems from their distinct side chains attached to the common β-lactam core.

-

Penicillin G: Features a benzyl (B1604629) side chain.

-

This compound (Piperacillin): Possesses a more complex piperazine-based side chain, which enhances its ability to penetrate the outer membrane of Gram-negative bacteria and increases its affinity for penicillin-binding proteins (PBPs) in these organisms.[4]

Comparative Antibacterial Spectra: Quantitative Analysis

The antibacterial efficacy of an antibiotic is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for this compound (Piperacillin) and Penicillin G against a range of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) Values for this compound (Piperacillin) and Penicillin G against Gram-Positive Bacteria

| Bacterial Species | This compound (Piperacillin) MIC (µg/mL) | Penicillin G MIC (µg/mL) |

| Staphylococcus aureus | 2 | 0.05 - >1024[6][7] |

| Streptococcus pneumoniae | 0.12 | ≤0.06 - ≥2[1][8] |

| Streptococcus pyogenes | - | - |

| Enterococcus faecalis | 2 | 2 - 4 |

Table 2: Minimum Inhibitory Concentration (MIC) Values for this compound (Piperacillin) and Penicillin G against Gram-Negative Bacteria

| Bacterial Species | This compound (Piperacillin) MIC (µg/mL) | Penicillin G MIC (µg/mL) |

| Escherichia coli | - | 16 - >128 |

| Pseudomonas aeruginosa | 2 - 4 | >128 |

| Klebsiella pneumoniae | 8 | >128 |

| Neisseria spp. | Slightly more active than Ampicillin | - |

| Haemophilus influenzae | Slightly more active than Ampicillin | - |

Note: Data is compiled from multiple sources. MIC values can vary depending on the strain and testing methodology.[9]

Mechanism of Action

Both Penicillin G and this compound (Piperacillin) share a common mechanism of action. They are β-lactam antibiotics that interfere with the final step of bacterial cell wall synthesis.

Caption: Mechanism of action of Penicillin G and T.

The key steps in their mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Penicillins bind to and inactivate PBPs, which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall.[3]

-

Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a crucial step for cell wall integrity.[3]

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the susceptibility of bacteria to antibiotics. The most common method is the broth microdilution test, performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][10][11][12]

Broth Microdilution Method for MIC Determination

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a multi-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).

-

Reading and Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Caption: Broth microdilution workflow for MIC determination.

Discussion

The comparative data clearly demonstrates the expanded antibacterial spectrum of this compound (Piperacillin) over Penicillin G. While Penicillin G remains a viable option for infections caused by susceptible Gram-positive cocci, its utility is limited by its narrow spectrum and the prevalence of penicillinase-producing strains.[6]

This compound (Piperacillin) offers a significant advantage with its potent activity against a wide array of Gram-negative bacteria, including difficult-to-treat pathogens like Pseudomonas aeruginosa.[4][5] This makes it a critical tool in the empirical treatment of serious infections where Gram-negative organisms are suspected. The enhanced activity of Piperacillin is a direct result of its chemical structure, which facilitates penetration through the outer membrane of Gram-negative bacteria and confers stability against certain β-lactamases.

Conclusion

For researchers and drug development professionals, the evolution from Penicillin G to this compound (Piperacillin) exemplifies the power of medicinal chemistry to address clinical needs. While Penicillin G laid the groundwork for antibiotic therapy, the extended spectrum of Piperacillin represents a significant advancement in our ability to combat a broader range of bacterial infections. Understanding the distinct antibacterial profiles of these two agents is essential for the rational selection of antibiotics in clinical practice and for the continued development of new and more effective antibacterial agents.

References

- 1. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro and In Vivo Antibacterial Activity of T-1220, a New Semisynthetic Penicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of piperacillin, a new semisynthetic penicillin with an unusually broad spectrum of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. researchgate.net [researchgate.net]

Solubility Profile of Penicillin T: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the solubility characteristics of Penicillin T. Due to the limited availability of specific data for "this compound," this document presents solubility information for closely related and commonly studied penicillins, primarily Penicillin G and Penicillin V, to serve as a valuable reference point for researchers. The methodologies for solubility determination and the fundamental mechanism of action of penicillins are also detailed to provide a thorough understanding for drug development and research applications.

Introduction to Penicillin and its Variants

Penicillins are a class of β-lactam antibiotics, one of the first and most widely used groups of antibiotics for treating bacterial infections.[1] They are characterized by a core chemical structure called the penam (B1241934) ring.[2] The various types of penicillins are differentiated by the side-chain attached to this core structure, which influences their spectrum of activity and pharmacokinetic properties.[3] While Penicillin G and Penicillin V are the most well-known natural penicillins, numerous semi-synthetic penicillins have been developed to enhance their efficacy against a broader range of bacteria.[4]

"this compound" is not a standard or widely recognized designation in scientific literature. The information presented in this guide is based on data available for common, structurally similar penicillins and should be interpreted as a general guideline.

Solubility of Penicillins

The solubility of penicillins is a critical factor in their formulation, administration, and bioavailability. It is influenced by the specific side chain, the salt form of the penicillin, the solvent, pH, and temperature.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for common penicillins in various solvents. It is important to note that these values are approximate and can vary based on experimental conditions.

| Penicillin Type | Solvent | Solubility | Temperature (°C) |

| Penicillin G Potassium | Water | Freely Soluble | 25 |

| Penicillin G Sodium | Water | Freely Soluble | 25 |

| Penicillin G | Water | Sparingly Soluble | 25 |

| Penicillin G | Methanol | Soluble | 25 |

| Penicillin G | Ethanol | Soluble | 25 |

| Penicillin G | Acetone | Soluble | 25 |

| Penicillin G | Chloroform | Soluble | 25 |

| Penicillin G | Ether | Soluble | 25 |

| Penicillin G | Benzene | Soluble | 25 |

| Penicillin G | Petroleum Ether | Insoluble | 25 |

| Penicillin V | Water | Slightly Soluble | 25 |

| Penicillin V Potassium | Ethanol + Water | Increases with water content and temperature | 5 - 40 |

| Penicillin V Potassium | 1-Butyl Alcohol + Water | Increases with water content and temperature | 5 - 40 |

Note: "Freely Soluble" generally implies a solubility of >100 mg/mL. "Soluble" implies a solubility of 10-100 mg/mL. "Sparingly Soluble" implies a solubility of 1-10 mg/mL. "Slightly Soluble" implies a solubility of 0.1-1 mg/mL. "Insoluble" implies a solubility of <0.1 mg/mL.

Factors Influencing Solubility

-

Salt Form: The sodium and potassium salts of penicillins are generally much more soluble in water than their free acid forms.

-

pH: The solubility of penicillins with acidic or basic functional groups is highly pH-dependent.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.

-

Solvent Polarity: As evidenced by the data, penicillins exhibit varying solubility in organic solvents depending on the polarity of the solvent and the specific penicillin's side chain.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[5]

Principle

An excess amount of the solid compound (penicillin) is added to a specific solvent in a flask. The flask is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved compound. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

Materials

-

Penicillin compound

-

Selected solvent(s)

-

Volumetric flasks

-

Mechanical shaker or orbital incubator with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.22 µm)

Procedure

-

Preparation: Add an excess amount of the penicillin powder to a series of flasks containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the flasks and place them in a mechanical shaker or incubator set to the desired temperature. Agitate the flasks at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the flasks and allow the undissolved solid to settle. For finer particles, centrifugation may be necessary to obtain a clear supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any remaining solid particles. Dilute the sample gravimetrically or volumetrically with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of the dissolved penicillin in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.